molecular formula C8H2F5N B1410715 2,5-Difluoro-3-(trifluoromethyl)benzonitrile CAS No. 1806389-43-4

2,5-Difluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B1410715
CAS No.: 1806389-43-4
M. Wt: 207.1 g/mol
InChI Key: DUHCJVHWLAUHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the fluorination of aromatic compounds. One common method includes the fluorination of benzonitrile derivatives under specific conditions to introduce the difluoro and trifluoromethyl groups . Another approach uses 1,2,3-trifluoro-6-nitrobenzene as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nitrile group can be reduced to amines under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce corresponding amines.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-(trifluoromethyl)benzonitrile is primarily related to its ability to interact with various molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to desired biological effects. The specific pathways involved depend on the context of its application, such as drug development or agrochemical use.

Comparison with Similar Compounds

Uniqueness: 2,5-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

2,5-difluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHCJVHWLAUHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2,5-Difluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.